1-(4-ethylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
4’-Ethylacetophenone , is a chemical compound with the molecular formula C10H12O. It has a molecular weight of 148.2017 g/mol. The IUPAC Standard InChI for this compound is: InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 .
Preparation Methods
Synthetic Routes::
Acylation of Ethylbenzene: One common synthetic route involves acylating ethylbenzene with acetyl chloride or acetic anhydride. The reaction occurs under acidic conditions, leading to the formation of 4’-ethylacetophenone.
Friedel-Crafts Acylation: Another method employs Friedel-Crafts acylation, where ethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This yields the desired compound.
Industrial Production:: Industrial production typically involves large-scale synthesis using the above methods. Optimization ensures high yields and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: 4’-Ethylacetophenone can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring, introducing various substituents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed.
Substitution: Lewis acids (e.g., AlCl) facilitate Friedel-Crafts reactions.
- Oxidation: 4’-Ethylbenzoic acid
- Reduction: 4’-Ethylphenylethanol
- Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have pharmaceutical applications.
Industry: Flavor and fragrance synthesis.
Mechanism of Action
The exact mechanism of action for 4’-Ethylacetophenone depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds: Other acetophenones, such as 4-methylacetophenone and 4-chloroacetophenone, share structural similarities. 4’-Ethylacetophenone’s unique ethyl substitution sets it apart.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-oxo-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-14-8-10-16(11-9-14)22-13-12-17(23)18(21-22)19(24)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24) |
InChI Key |
BIFOWEMAFDHYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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